Lipophilicity (logP) Comparison
The target compound exhibits a computed logP of 3.00, representing a +0.52 increase over the des-methylthio analog 3,3-diethylcyclobutane-1-carboxylic acid (logP 2.48) and a +0.89 increase over the 3,3-dimethyl-1-(methylthio) analog (logP 2.12), as reported by a single vendor using a consistent computational method . The methylthio group contributes approximately +0.52 logP units, while each ethyl-to-methyl substitution adds roughly +0.44 logP units. This lipophilicity range places the target compound closer to the CNS-drug-optimal logP window (2–4) and may enhance passive membrane permeability relative to the less lipophilic dimethyl analog.
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.004712814 |
| Comparator Or Baseline | Comparator 1 (des-methylthio): logP = 2.47722271967; Comparator 2 (3,3-dimethyl-1-(methylthio)): logP = 2.115575484 |
| Quantified Difference | ΔlogP = +0.52 vs. des-methylthio analog; ΔlogP = +0.89 vs. dimethyl-methylthio analog |
| Conditions | Computed logP values from Fluorochem product datasheets using identical computational methodology; same vendor, same parameter definition |
Why This Matters
A logP difference of ≥0.5 units is pharmacologically meaningful and can alter membrane permeability, off-target binding, and metabolic clearance profiles in lead optimization campaigns.
